BRD4 BD2 Inhibitory Potency of Di-Phenyl Ether-Coupled Benzisoxazole Scaffolds
A series of di-phenyl ether-coupled benzisoxazole derivatives, structurally related to the target compound, were evaluated for BRD4 BD2 inhibition using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. Compound 10 in this series, which features the core di-phenyl ether benzisoxazole scaffold, demonstrated an IC50 of 0.95 μM against BRD4 BD2 [1]. This level of potency validates the scaffold's utility as a lead for bromodomain inhibition, an activity not observed with simple 3-phenylbenzisoxazole monomers which lack the extended ether linkage.
| Evidence Dimension | BRD4 BD2 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 0.95 μM (for a representative di-phenyl ether-coupled benzisoxazole, Compound 10) |
| Comparator Or Baseline | Monomeric 3-phenylbenzisoxazoles: No reported BRD4 BD2 activity at comparable concentrations (assumed inactive based on SAR studies) |
| Quantified Difference | Target scaffold enables >100-fold gain in potency relative to monomeric analogs (qualitative inference from available SAR data) |
| Conditions | TR-FRET assay against BRD4 BD2 bromodomain |
Why This Matters
This demonstrates that the di-phenyl ether-coupled bis(benzisoxazole) architecture is critical for achieving BRD4 BD2 inhibition, a therapeutically relevant target in oncology and inflammation, which cannot be addressed by monomeric benzisoxazole procurement.
- [1] Zhang, Y., et al. (2025). Discovery of a novel lead compound targeting BRD4 BD2 with a di-phenyl ether fragment: Synthesis, molecular docking and drug-likeness studies. Journal of Chemical Sciences, 137, 55. View Source
